molecular formula C22H35N3O B8487217 4-{2-(4-Piperidin-1-ylmethyl-piperidin-1-yl)-benzyl}-morpholine CAS No. 683772-23-8

4-{2-(4-Piperidin-1-ylmethyl-piperidin-1-yl)-benzyl}-morpholine

Cat. No. B8487217
M. Wt: 357.5 g/mol
InChI Key: YDNBOQKWNWPBCE-UHFFFAOYSA-N
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Patent
US07279491B2

Procedure details

A solution of the product of Example 17 (288 mg) and piperidine (0.12 mL) in dichloroethane (DCE, 2 mL) was treated with sodium triacetoxyborohydride (297 mg). After 16 h, the resulting mixture was treated with 10% potassium hydroxide (2 mL), and extracted with DCM (2×2 mL). The combined extracts were dried (MgSO4), and chromatographed on silica gel (0-8% 2 M methanolic ammonia/DCM), giving the title compound as a colorless oil (100 mg).
Name
product
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N:14]2[CH2:19][CH2:18][CH:17]([CH:20]=O)[CH2:16][CH2:15]2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[NH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[K+]>ClC(Cl)C>[N:22]1([CH2:20][CH:17]2[CH2:18][CH2:19][N:14]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=3[CH2:7][N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)[CH2:15][CH2:16]2)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1 |f:2.3,4.5|

Inputs

Step One
Name
product
Quantity
288 mg
Type
reactant
Smiles
N1(CCOCC1)CC1=C(C=CC=C1)N1CCC(CC1)C=O
Name
Quantity
0.12 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
297 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (0-8% 2 M methanolic ammonia/DCM)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(CCCCC1)CC1CCN(CC1)C1=C(CN2CCOCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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